Nitrato de lutecio(III) hidratado

Descripción general

Descripción

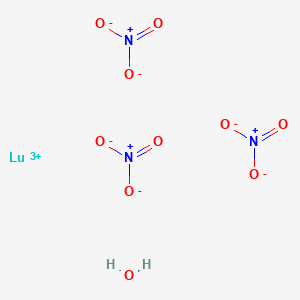

Lutetium(III) nitrate hydrate is an inorganic compound composed of lutetium, nitrogen, and oxygen, with the chemical formula Lu(NO₃)₃·xH₂O. It forms colorless, hygroscopic crystals that are soluble in water and ethanol. This compound is a salt of lutetium and nitric acid and is known for its applications in various scientific fields .

Aplicaciones Científicas De Investigación

Lutetium(III) nitrate hydrate has a wide range of applications in scientific research:

Ceramics and Glass: It is used in the production of ceramics and glass, where it acts as a dopant to improve material properties.

Phosphors and Lasers: The compound is utilized in the manufacture of phosphors and laser crystals, contributing to the development of advanced optical materials.

Nanotechnology: It is used in the synthesis of nanoparticles and nanomaterials, which have applications in electronics, medicine, and environmental science.

Mecanismo De Acción

Target of Action

Lutetium(III) nitrate hydrate is primarily used as a catalyst in various chemical reactions . It plays a crucial role in petroleum cracking, hydrogenation, alkylation, and polymerization reactions . It is also used to prepare laser crystals .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of Lutetium(III) nitrate hydrate’s action is the facilitation of chemical reactions. As a catalyst, it speeds up reactions without being consumed in the process. In the context of petroleum cracking, for example, it helps break down larger hydrocarbon molecules into smaller ones .

Action Environment

The action of Lutetium(III) nitrate hydrate can be influenced by various environmental factors. For instance, it is hygroscopic and can absorb moisture from the environment . Additionally, it is an oxidizer and can react with combustible or organic material, potentially causing a fire . Therefore, careful handling and storage are necessary to maintain its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

It is known that lutetium, like other lanthanides, can interact with various enzymes and proteins due to its ability to form stable complexes with various ligands

Cellular Effects

The cellular effects of Lutetium(III) nitrate hydrate are not well-documented. It is known that lutetium compounds can influence cell function. For example, lutetium-based compounds have been used in photodynamic therapy, where they produce reactive oxygen species that can damage cancer cells

Molecular Mechanism

It is known that the compound can undergo thermal decomposition to form lutetium oxide . This process involves several steps, including the release of water, nitric acid, nitrogen dioxide, and oxygen

Temporal Effects in Laboratory Settings

It is known that the compound can undergo thermal decomposition over time . This process involves several steps and results in the formation of lutetium oxide

Metabolic Pathways

It is known that lutetium compounds can interact with various enzymes and proteins

Métodos De Preparación

Lutetium(III) nitrate hydrate can be synthesized through several methods:

Dissolving Lutetium Oxide in Nitric Acid: This method involves dissolving lutetium oxide (Lu₂O₃) in nitric acid (HNO₃) to form lutetium nitrate.

Reaction with Nitrogen Dioxide in Ethyl Acetate: To obtain anhydrous lutetium nitrate, powdered lutetium metal is added to nitrogen dioxide (NO₂) dissolved in ethyl acetate.

Análisis De Reacciones Químicas

Lutetium(III) nitrate hydrate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, lutetium(III) nitrate hydrate decomposes to form lutetium oxynitrate (LuONO₃) and further decomposes to lutetium oxide (Lu₂O₃) upon continued heating.

Formation of Ammonium Hexafluoroluthenate: In the presence of ammonium fluoride (NH₄F), lutetium(III) nitrate reacts to form ammonium hexafluoroluthenate (NH₄LuF₆).

Comparación Con Compuestos Similares

Lutetium(III) nitrate hydrate can be compared with other rare earth metal nitrates, such as:

Terbium(III) nitrate: Similar to lutetium(III) nitrate, terbium(III) nitrate is used in phosphors and lasers but has different optical properties due to the unique electronic configuration of terbium.

Ytterbium(III) nitrate: This compound is used in similar applications, including catalysis and material synthesis, but ytterbium has different chemical reactivity and physical properties compared to lutetium.

Thulium(III) nitrate: Thulium(III) nitrate is another rare earth nitrate with applications in lasers and medical imaging.

Lutetium(III) nitrate hydrate stands out due to its unique combination of properties, including high solubility, reactivity, and suitability for various advanced applications.

Propiedades

IUPAC Name |

lutetium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBUOUZGWUJJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LuN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583707 | |

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100641-16-5 | |

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)